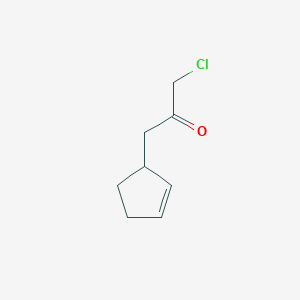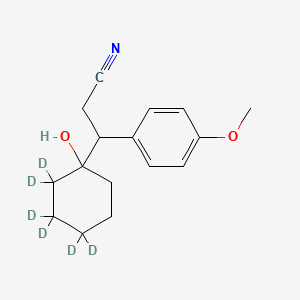
3-(2,2,3,3,4,4-Hexadeuterio-1-hydroxycyclohexyl)-3-(4-methoxyphenyl)propanenitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Cyano-1-(4-methoxyphenyl)ethyl)cyclohexanol-d6 is a deuterated analog of a compound known for its applications in proteomics research. The compound has a molecular formula of C15H13D6NO2 and a molecular weight of 251.35 . It is primarily used for research purposes and is not intended for diagnostic or therapeutic use .
Preparation Methods
The synthesis of 1-(2-Cyano-1-(4-methoxyphenyl)ethyl)cyclohexanol-d6 involves several stepsThe reaction conditions often require specific catalysts and solvents to ensure the incorporation of deuterium atoms at the desired positions . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to achieve high yields and purity .
Chemical Reactions Analysis
1-(2-Cyano-1-(4-methoxyphenyl)ethyl)cyclohexanol-d6 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(2-Cyano-1-(4-methoxyphenyl)ethyl)cyclohexanol-d6 is widely used in scientific research, particularly in the field of proteomics. Its deuterated nature makes it valuable for mass spectrometry studies, where it serves as an internal standard to improve the accuracy and precision of quantitative analyses . Additionally, the compound is used in the study of metabolic pathways and the identification of biomarkers in biological samples .
Mechanism of Action
The mechanism of action of 1-(2-Cyano-1-(4-methoxyphenyl)ethyl)cyclohexanol-d6 involves its interaction with specific molecular targets. The deuterium atoms in the compound can influence the rate of metabolic reactions, providing insights into the pathways involved. The compound’s effects are mediated through its interactions with enzymes and other proteins, which can be studied using various biochemical and biophysical techniques .
Comparison with Similar Compounds
1-(2-Cyano-1-(4-methoxyphenyl)ethyl)cyclohexanol-d6 is unique due to its deuterated nature, which distinguishes it from non-deuterated analogs. Similar compounds include:
- 1-(2-Cyano-1-(4-methoxyphenyl)ethyl)cyclohexanol
- 1-(2-Cyano-1-(4-methoxyphenyl)ethyl)cyclohexanol-d4
These compounds share similar chemical structures but differ in the number and position of deuterium atoms. The presence of deuterium atoms in 1-(2-Cyano-1-(4-methoxyphenyl)ethyl)cyclohexanol-d6 enhances its stability and provides unique advantages in research applications .
Properties
Molecular Formula |
C16H21NO2 |
|---|---|
Molecular Weight |
265.38 g/mol |
IUPAC Name |
3-(2,2,3,3,4,4-hexadeuterio-1-hydroxycyclohexyl)-3-(4-methoxyphenyl)propanenitrile |
InChI |
InChI=1S/C16H21NO2/c1-19-14-7-5-13(6-8-14)15(9-12-17)16(18)10-3-2-4-11-16/h5-8,15,18H,2-4,9-11H2,1H3/i2D2,3D2,10D2 |
InChI Key |
HPKKWICRIRFOHM-WHTLUQIISA-N |
Isomeric SMILES |
[2H]C1(CCC(C(C1([2H])[2H])([2H])[2H])(C(CC#N)C2=CC=C(C=C2)OC)O)[2H] |
Canonical SMILES |
COC1=CC=C(C=C1)C(CC#N)C2(CCCCC2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Thieno[3,4-e][1,3]benzothiazole](/img/structure/B13811694.png)
![methyl (2S)-2-(1,1-dioxo-3H-1,2-thiazol-2-yl)-3-[(2-methylpropan-2-yl)oxy]propanoate](/img/structure/B13811695.png)
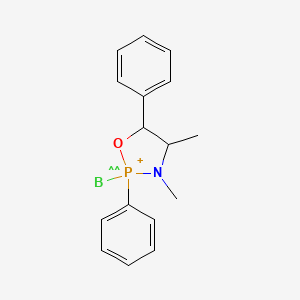
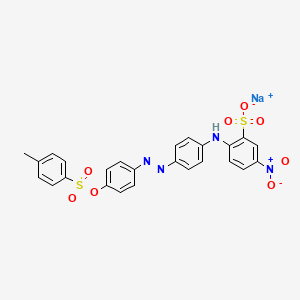
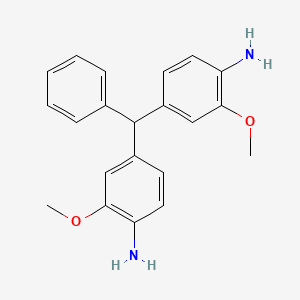
![2-[[4-[2-(1,3-Benzothiazol-2-yl)-3-(4-carboxy-2-methoxyphenyl)tetrazol-2-ium-5-yl]benzoyl]amino]ethanesulfonate](/img/structure/B13811737.png)
![[1,2,5]Oxadiazolo[3,4-e]tetrazolo[1,5-a]pyrazin-5(3H)-one(9CI)](/img/structure/B13811738.png)

![3-[Bis(2-hydroxyethyl)amino]-2-methylphenol](/img/structure/B13811749.png)
![3,9-Diethoxy-2,4,8,10-tetraoxa-3,9-diphosphaspiro[5.5]undecane](/img/structure/B13811750.png)
![1-[3-[(4-acetyl-1,1-dimethylpiperazin-1-ium-2-yl)disulfanyl]-4,4-dimethylpiperazin-4-ium-1-yl]ethanone](/img/structure/B13811753.png)

